molecular formula C17H23NO4 B3086609 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid CAS No. 1160262-03-2

1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

Cat. No.: B3086609
CAS No.: 1160262-03-2
M. Wt: 305.4 g/mol
InChI Key: KHCTXOGRWQLHBK-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a phenyl substituent at the 3-position, and a carboxylic acid moiety at the 4-position of the piperidine ring. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or introducing structural diversity in drug candidates. Its phenyl group contributes to lipophilicity and steric effects, influencing reactivity and biological interactions .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCTXOGRWQLHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems for the efficient introduction of the tert-butoxycarbonyl group . This method allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: The major product is the free amine after removal of the tert-butoxycarbonyl group.

    Substitution: Substituted phenyl derivatives.

    Oxidation/Reduction: Alcohols or other oxidized products.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions . This allows for the selective manipulation of other functional groups in the molecule without affecting the protected amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid can be contextualized against analogous piperidine derivatives. Below is a comparative analysis based on substituent variations, synthetic applications, and physicochemical characteristics:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) CAS Number Key Properties/Applications References
This compound Phenyl (C3), Boc (N1), COOH (C4) Not specified Intermediate for bioactive molecules; enhanced lipophilicity
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid Phenyl (C4), Boc (N1), COOH (C2) 261777-31-5 Higher steric hindrance at C4; potential respiratory irritation (H335)
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid Fluoro (C3), Boc (N1), COOH (C4) 1303974-46-0 Increased polarity; potential for H-bonding in drug design
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid Methyl (C3), Boc (N1), COOH (C3) 534602-47-6 Steric bulk at C3; altered regioselectivity in reactions
1-(tert-Butoxycarbonyl)-4-(3-trifluoromethylbenzyl)piperidine-4-carboxylic acid CF3-benzyl (C4), Boc (N1), COOH (C4) 1158750-81-2 Enhanced electron-withdrawing effects; applications in CNS drug candidates

Biological Activity

1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid, also known as N-BOC-3-phenyl-isonipecotic acid, is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 8398879

Biological Activity Overview

This compound exhibits various biological activities primarily linked to its interaction with neuropeptide receptors and potential applications in pain management and neurological disorders.

The compound has been studied for its antagonistic activity on tachykinin receptors, which are involved in pain signaling pathways. Tachykinins, such as Substance P, play a crucial role in the transmission of pain signals in the nervous system. By inhibiting these receptors, the compound may help alleviate pain and reduce inflammatory responses .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the tert-butoxycarbonyl (BOC) group is significant for protecting the amine during synthesis and can influence the compound's solubility and permeability.

Table 1: SAR Insights

ModificationEffect on Activity
BOC GroupProtects amine; enhances stability
Phenyl RingIncreases lipophilicity; enhances receptor binding
Carboxylic AcidEssential for receptor interaction

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Pain Management : A study demonstrated that derivatives of piperidine compounds showed significant analgesic effects in animal models by acting on the neurokinin receptor pathways. The findings suggest that modifications to the piperidine structure can enhance potency and selectivity against specific receptor subtypes .
  • Neuroprotective Effects : Research indicates that compounds structurally similar to this compound exhibit neuroprotective properties by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:

  • Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
  • Metabolism : Metabolized primarily through liver enzymes, with potential interactions with other drugs.
  • Excretion : Primarily eliminated through feces, with minimal renal clearance noted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid
Reactant of Route 2
1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

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